Tyrosylglycylalanylvalylvalylasparaginyl-alpha-aspartylleucine

Descripción general

Descripción

Peptides are short chains of amino acids linked by peptide bonds. They are an essential part of nature and biochemistry, and they have a wide range of functions in the body. Some peptides act as neurotransmitters, others act like hormones. Many control and influence how our bodies react to diet and exercise .

Synthesis Analysis

Peptides are synthesized by linking amino acids together in a specific order. This process involves the formation of a peptide bond between the carboxyl group of one amino acid and the amino group of another. The process of peptide synthesis can be carried out in a laboratory or inside a living organism .Molecular Structure Analysis

The molecular structure of a peptide is determined by the sequence of its amino acids and the configuration of its peptide bonds. Peptides can fold into specific three-dimensional shapes, which are crucial for their biological activity .Chemical Reactions Analysis

Peptides can participate in various chemical reactions, most notably peptide bond formation and cleavage. They can also undergo post-translational modifications, such as phosphorylation, methylation, and acetylation, which can significantly alter their activity and function .Physical And Chemical Properties Analysis

The physical and chemical properties of a peptide, such as its solubility, stability, and charge, are determined by the properties of its constituent amino acids. These properties can influence how a peptide interacts with other molecules and its environment .Aplicaciones Científicas De Investigación

Tyrosine Production and Queuosine Modification

- Queuosine, a modified nucleoside in transfer RNA, is crucial for tyrosine production in eukaryotes. Queuosine deficiency compromises the ability to produce tyrosine from phenylalanine, indicating its importance in amino acid biosynthesis and potential impacts on physiological processes (Rakovich et al., 2011).

Peptide Degradation and Modification

- Deamidation, isomerization, and racemization at asparaginyl and aspartyl residues in peptides contribute to protein degradation. This study on synthetic peptides shows how succinimide-linked reactions can modify peptide structure, affecting stability and function (Geiger & Clarke, 1987).

Tyrosinase Inhibitory Activity

- Peptides containing specific amino acid sequences can inhibit tyrosinase, an enzyme involved in melanin biosynthesis. This suggests applications in cosmetics and medicine, where controlling pigmentation is desirable (Schurink et al., 2007).

Glycosylation and Peptide Presentation

- The processing of a membrane protein tyrosinase involves glycosylation, which enhances the presentation of a specific peptide epitope. This study suggests a novel pathway for the processing of membrane proteins, relevant for understanding antigen presentation and immune response (Ostankovitch et al., 2009).

Thermotropic Liquid Crystal Behavior of Amino Acid Conjugates

- Monolauroylated amino acid glyceride conjugates display thermotropic liquid crystal behavior, influenced by the amino acid headgroup. This property is significant for designing novel biocompatible surfactants and understanding the structure-property relationships of such compounds (Morán et al., 2005).

Posttranslational Modification and Antigen Recognition

- A study on melanoma cells reveals that posttranslational modification of tyrosinase, converting asparagine to aspartic acid, is crucial for T cell recognition. This modification suggests a novel mechanism for the generation of antigenic peptides from proteins (Skipper et al., 1996).

Mecanismo De Acción

The mechanism of action of a peptide depends on its structure and the nature of its amino acids. Some peptides act as hormones, binding to specific receptors on the surface of cells and triggering intracellular signaling pathways. Others may have antimicrobial activity, disrupting the cell membranes of bacteria .

Direcciones Futuras

The study of peptides is a rapidly advancing field with many potential applications in biotechnology and medicine. Future research will likely focus on developing new methods for peptide synthesis, studying the function of peptides in the body, and exploring the therapeutic potential of peptides in treating diseases .

Propiedades

IUPAC Name |

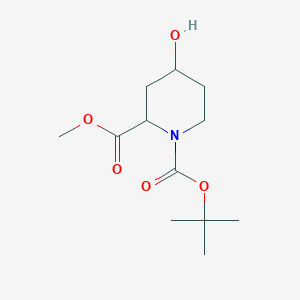

2-[[2-[[4-amino-2-[[2-[[2-[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]propanoylamino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H59N9O13/c1-17(2)12-26(38(59)60)45-35(56)25(15-29(51)52)43-34(55)24(14-27(40)49)44-36(57)30(18(3)4)47-37(58)31(19(5)6)46-32(53)20(7)42-28(50)16-41-33(54)23(39)13-21-8-10-22(48)11-9-21/h8-11,17-20,23-26,30-31,48H,12-16,39H2,1-7H3,(H2,40,49)(H,41,54)(H,42,50)(H,43,55)(H,44,57)(H,45,56)(H,46,53)(H,47,58)(H,51,52)(H,59,60) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URCVABGAANCWFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H59N9O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40575727 | |

| Record name | Tyrosylglycylalanylvalylvalylasparaginyl-alpha-aspartylleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40575727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

849.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tyrosylglycylalanylvalylvalylasparaginyl-alpha-aspartylleucine | |

CAS RN |

103424-74-4 | |

| Record name | Tyrosylglycylalanylvalylvalylasparaginyl-alpha-aspartylleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40575727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.